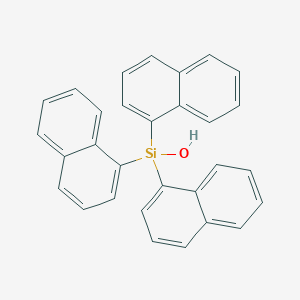

Tris(1-naphthyl)silanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H22OSi |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

hydroxy(trinaphthalen-1-yl)silane |

InChI |

InChI=1S/C30H22OSi/c31-32(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21,31H |

InChI Key |

QXDUDXNCRSLEML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)O |

Origin of Product |

United States |

Synthetic Methodologies for Tris 1 Naphthyl Silanol and Derivatives

Formation via Silene Chemistry

The formation of silanols through the chemistry of silenes—compounds containing a silicon-carbon double bond (Si=C)—represents a specialized synthetic route. While direct synthesis of Tris(1-naphthyl)silanol via a silene intermediate is not prominently documented, the underlying principle involves the reaction of a transient or stabilized silene with water. The polarized Si=C bond is susceptible to nucleophilic attack by a water molecule, leading to the formation of a Si-OH group and thus, a silanol (B1196071).

A notable example that illustrates this pathway involves the synthesis and subsequent reaction of an intramolecularly donor-stabilized, naphthyl-substituted silene. nih.gov Research has demonstrated the synthesis of stable silenes, such as 1-(8-dimethylamino-1-naphthyl)-1,2,2-tris(trimethylsilyl)silene, through the reaction of (dichloromethyl)tris(trimethylsilyl)silane with 8-dimethylamino-1-naphthyllithium. nih.gov These stabilized silenes can then be converted into their corresponding silanols.

The addition of water to the Si=C bond of these naphthyl-substituted silenes proceeds readily to afford the target silanol. nih.gov This transformation highlights the reactivity of the silene double bond and provides a viable, albeit specialized, method for generating silanols from unsaturated silicon precursors. The stability of the silene intermediate is a critical factor, often enhanced by bulky substituents or intramolecular coordination, as seen with the 8-dimethylamino-1-naphthyl group. nih.gov

The reaction of water with the silene is a highly exothermic process with a small activation energy barrier when water attacks the silicon atom. nih.gov The mechanism involves the formation of a weakly bonded initial complex between the silene and the water molecule, which then proceeds to the final silanol product. nih.govmdpi.com

Table 1: Synthesis of Naphthyl-Substituted Silanol via a Stable Silene Intermediate

| Precursor | Lithiating Agent | Silene Intermediate | Key Structural Feature (Silene) | Reactant for Conversion | Final Product | Citation |

|---|---|---|---|---|---|---|

| (Dichloromethyl)tris(trimethylsilyl)silane | 8-Dimethylamino-1-naphthyllithium | 1-(8-Dimethylamino-1-naphthyl)-1,2,2-tris(trimethylsilyl)silene | Intramolecular Si-N distance: 1.751(3) Å; Si=C distance: 1.751(3) Å | Water (H₂O) | [1-(8-Dimethylamino-1-naphthyl)-2,2-bis(trimethylsilyl)-1-(trimethylsilyloxy)ethyl]silanol | nih.gov |

Spectroscopic and Structural Characterization Techniques for Tris 1 Naphthyl Silanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assessment of Electronic Environments via Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organosilicon compounds like Tris(1-naphthyl)silanol. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.

In compounds containing naphthyl groups, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and multiplicity patterns (singlet, doublet, triplet, multiplet) depend on the substitution pattern and the electronic effects of the silyl (B83357) group. For triarylsilanols, the aromatic region of the ¹H NMR spectrum can be complex due to overlapping resonances of the catalyst, substrates, and products, which can complicate quantification. acs.org The proton of the silanol (B1196071) (Si-OH) group is of particular interest. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding. In acetone-d₆, the chemical shifts of silanol groups can be indicative of their local environment. researchgate.net

The ¹³C NMR spectrum offers complementary information. The carbons of the naphthyl rings appear in the aromatic region (typically 120-140 ppm). The carbon atom directly bonded to the silicon atom (ipso-carbon) experiences a distinct electronic environment, and its chemical shift can provide insights into the nature of the silicon-carbon bond. For instance, in related naphthyl-containing compounds, ¹³C NMR signals have been assigned with the aid of two-dimensional NMR techniques like HMQC and HMBC. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Naphthyl and Silanol Compounds This table is illustrative and compiles data from various related compounds to indicate expected chemical shift ranges.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Naphthyl) | 7.0 - 8.5 | rsc.org |

| ¹H | Silanol (Si-OH) | Variable (e.g., 1.5 - 5.0) | researchgate.netrsc.org |

| ¹³C | Aromatic (Naphthyl) | 120 - 140 | mdpi.comrsc.org |

Note: Chemical shifts are dependent on the solvent and experimental conditions. sigmaaldrich.com

Detection and Characterization of Intermolecular Hydrogen Bonds

The silanol (Si-OH) group is a key functional moiety in Tris(1-naphthyl)silanol, acting as both a hydrogen bond donor and acceptor. These interactions are crucial in the formation of supramolecular assemblies and influence the compound's physical and chemical properties. researchgate.net NMR spectroscopy is a powerful, non-invasive technique to probe these hydrogen bonds.

The chemical shift of the silanol proton (¹H NMR) is highly sensitive to hydrogen bonding. nih.gov In the absence of hydrogen bonding, the Si-OH proton signal is typically found at a higher field (lower ppm). As the strength of the hydrogen bond increases, the proton becomes deshielded, and its signal shifts downfield to a lower magnetic field. nih.govresearchgate.net By monitoring the change in the silanol proton's chemical shift upon changes in concentration or temperature, the presence and relative strength of hydrogen bonds can be inferred.

Computational studies combined with experimental NMR and IR spectroscopy have been used to identify different types of silanols based on their hydrogen-bonding status: isolated (free), proton-acceptor, weak proton-donor, and medium-to-strong hydrogen-bonding silanols. rsc.org Each of these states corresponds to a characteristic range of ¹H NMR chemical shifts. rsc.orgrsc.org For example, a downfield shift of a proton involved in a hydrogen bond indicates its strengthening. researchgate.net

The formation of hydrogen-bonded networks is a common feature in the solid-state structures of silanols, guiding the orientation of molecules. researchgate.net These networks can involve the formation of dimers, chains, or more complex three-dimensional structures. While X-ray crystallography provides definitive proof of these structures in the solid state, variable-temperature NMR studies in solution can provide evidence for the persistence or disruption of these interactions.

NMR-based Kinetic Analysis and Reaction Monitoring

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions and for performing kinetic analyses. frontiersin.org This is particularly relevant for Tris(1-naphthyl)silanol, which can participate in reactions such as self-condensation or catalysis.

The condensation of silanols to form siloxanes can be followed by NMR. The disappearance of the silanol (Si-OH) resonance and the appearance of new signals corresponding to the siloxane (Si-O-Si) product and water can be monitored over time. Kinetic studies of silanol condensation have revealed a strong dependence on temperature, time, and the steric and electronic nature of the substituents on the silicon atom. researchgate.net

In the context of catalysis, where triarylsilanols can act as catalysts for reactions like amidation, NMR is used to monitor both the progress of the reaction and the stability of the catalyst itself. acs.org For example, ¹H NMR can be used to quantify the conversion of starting materials to products. However, in systems with multiple aromatic species, overlapping resonances in the aromatic region can make quantification challenging. acs.org In such cases, other NMR-active nuclei like ²⁹Si can be employed. Hyperpolarized ²⁹Si NMR has emerged as a technique to dramatically enhance signal intensity, allowing for the rapid quantification of dynamic processes and the detection of transient intermediates in reactions involving silanols. whiterose.ac.uknih.gov This method has been successfully used to monitor the rapid reaction of tris(tert-butoxy)silanol. whiterose.ac.uknih.gov

Optical Spectroscopy

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule. The spectrum of Tris(1-naphthyl)silanol is dominated by the electronic properties of the naphthyl chromophores. Studies on silyl-substituted naphthalene (B1677914) derivatives, including tris(1-naphthyl)silicon compounds, show characteristic absorption bands in the UV region. researchgate.netresearchgate.net

Compared to unsubstituted naphthalene, the introduction of the tris(1-naphthyl)silyl moiety causes a bathochromic (red) shift in the absorption maxima. researchgate.netresearchgate.netresearchgate.net This shift indicates that the silyl group perturbs the electronic structure of the naphthalene rings, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the extinction coefficients of these silyl-substituted derivatives are generally observed to increase relative to naphthalene. researchgate.netresearchgate.net

In solution, Tris(1-naphthyl)silanol derivatives exhibit sharp absorption bands. When measured in the solid state, these absorption bands are typically broadened and show a significant red shift (approximately 45 nm) compared to the solution spectra. researchgate.netresearchgate.net This phenomenon is attributed to intermolecular interactions, such as C-H---π interactions, in the solid state which further alter the electronic energy levels.

Table 2: UV-Visible Absorption Characteristics of Tris(1-naphthyl)silanol Derivatives

| Medium | Key Spectral Feature | Observation | Reference |

|---|---|---|---|

| Solution | Absorption Maxima (λmax) | Bathochromic (red) shift compared to naphthalene | researchgate.netresearchgate.netresearchgate.net |

| Solution | Molar Extinction Coefficient (ε) | Increased compared to naphthalene | researchgate.netresearchgate.net |

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. The fluorescence properties of Tris(1-naphthyl)silanol are dictated by the 1-naphthyl fluorophores. evidentscientific.com The introduction of silyl groups at the 1-position of the naphthalene chromophore is known to cause an increase in fluorescence intensity compared to unsubstituted naphthalene. researchgate.net

However, for tris(1-naphthyl)silicon derivatives, the fluorescence emission efficiency is found to be significantly decreased when compared to a reference compound like 1-trimethylsilylnaphthalene. researchgate.netresearchgate.net This quenching of fluorescence suggests that the bulky tris(1-naphthyl)silyl group introduces non-radiative decay pathways that compete with fluorescence emission. The close proximity of the three naphthyl groups can lead to self-quenching or excimer formation, which are common deactivation pathways.

Similar to the absorption spectra, the fluorescence emission spectra show differences between the solution and solid states. In the solid state, the emission bands are considerably broadened due to intermolecular interactions. researchgate.netresearchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. While specific quantum yield values for Tris(1-naphthyl)silanol are not explicitly detailed in the provided search results, the qualitative description indicates that its quantum yield is significantly lower than that of simpler silyl-naphthalene compounds. researchgate.netresearchgate.net The determination of quantum yield is typically done using a relative method with a known standard. niist.res.in

Other Advanced Characterization Methods

Beyond NMR and optical spectroscopy, a range of other advanced analytical techniques are employed to fully characterize Tris(1-naphthyl)silanol systems.

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional molecular structure in the solid state. For tris(1-naphthyl)silicon derivatives, X-ray diffraction has been used to confirm their molecular geometry and to reveal how intermolecular forces, such as C–H---π interactions, lead to the formation of two-dimensional assemblies in the crystal lattice. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of silanols. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the purity and identity of the synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For Tris(1-naphthyl)silanol, the most characteristic absorption is the O-H stretching vibration of the silanol group. The position and shape of this band are sensitive to hydrogen bonding. nih.govrsc.org Other identifiable vibrations include Si-O, Si-C, and the various C-H and C=C stretching and bending modes of the naphthyl rings. google.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of materials. For related silyl-aromatic compounds, TGA has been used to determine decomposition temperatures, providing information on their robustness. mdpi.com

Table 3: Summary of Other Characterization Methods for Tris(1-naphthyl)silanol Systems

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D molecular structure, intermolecular interactions, crystal packing | researchgate.netresearchgate.net |

| Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula | rsc.orgresearchgate.net |

| Elemental Analysis | Elemental percentage composition, confirmation of purity | mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, Si-O), hydrogen bonding | rsc.orggoogle.com |

Mass Spectrometry (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules. In the context of Tris(1-naphthyl)silanol and its systems, MALDI-TOF MS serves as a powerful tool for determining molecular weight, identifying oligomeric species formed through self-condensation, and characterizing reaction products or degradation fragments.

The process involves embedding the analyte molecule within a crystalline matrix of a low-molecular-weight organic compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. These ions are then accelerated into a field-free drift tube, and their mass-to-charge ratio (m/z) is determined based on their time of flight to the detector. Lighter ions travel faster and reach the detector first.

For Tris(1-naphthyl)silanol, MALDI-TOF analysis can provide precise mass data, confirming its molecular identity. It is particularly useful in studying the initial stages of condensation, where dimers, trimers, and other small oligomers may form. The high resolution of the technique allows for the differentiation of species that differ by small masses, such as the loss of a water molecule during condensation. nist.gov The resulting spectrum would typically show peaks corresponding to the protonated molecule [M+H]⁺, as well as adducts with alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺) that are often present as impurities or are added to promote ionization. nih.gov

Interactive Table 1: Hypothetical MALDI-TOF MS Data for Tris(1-naphthyl)silanol

This table illustrates potential ions that could be observed during the MALDI-TOF analysis of Tris(1-naphthyl)silanol, including the parent molecule and a product of its self-condensation.

| Ion Description | Chemical Formula | Theoretical m/z |

| Protonated Monomer | [C₃₀H₂₂OSi + H]⁺ | 439.15 |

| Sodiated Monomer | [C₃₀H₂₂OSi + Na]⁺ | 461.13 |

| Protonated Dimer (from condensation) | [C₆₀H₄₂O₂Si₂ - H₂O + H]⁺ | 859.27 |

| Sodiated Dimer (from condensation) | [C₆₀H₄₂O₂Si₂ - H₂O + Na]⁺ | 881.25 |

Thermal Analysis (e.g., Thermogravimetric Analysis for condensation studies)

Thermogravimetric Analysis (TGA) is an essential technique for investigating the thermal stability and decomposition profile of materials. It works by continuously measuring the mass of a sample as it is heated at a constant rate over a specific temperature range. For silanols like Tris(1-naphthyl)silanol, TGA is particularly valuable for studying the condensation process, which involves the elimination of water molecules from two silanol groups (-SiOH) to form a siloxane bond (Si-O-Si). researchgate.net

A typical TGA thermogram for a silanol will exhibit distinct regions of mass loss. The initial weight loss at lower temperatures (typically below 200°C) is often attributed to the evaporation of physically adsorbed water or solvent. researchgate.net A subsequent, more significant weight loss at higher temperatures corresponds to the condensation reaction. researchgate.net The theoretical mass loss for the complete condensation of a silanol to its corresponding disiloxane (B77578) can be calculated and compared with the experimental data from the TGA curve to quantify the extent of the reaction. At even higher temperatures, the decomposition of the organic naphthyl groups occurs, leading to a final residual mass, which may consist of silica (B1680970) (SiO₂) or silicon carbide (SiC) depending on the atmosphere (air or inert).

Interactive Table 2: Expected Thermal Events in TGA of Tris(1-naphthyl)silanol

This table outlines the typical stages of weight loss observed during the thermogravimetric analysis of a triaryl silanol under an inert atmosphere.

| Temperature Range (°C) | Event | Description | Expected Weight Loss (%) |

| 100 - 200 | Desorption | Loss of physically adsorbed water or residual solvent. researchgate.net | Variable, typically low |

| > 300 | Condensation | Two molecules of Tris(1-naphthyl)silanol combine to form a disiloxane and a molecule of water. researchgate.net | ~2.05% (for complete conversion to disiloxane) |

| > 450 | Decomposition | Thermal degradation of the naphthyl side groups. | Significant |

Chromatographic Methods for Catalyst Integrity and Product Inhibition

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of chemical reactions and assessing the behavior of catalysts like Tris(1-naphthyl)silanol. acs.org These methods allow for the separation, identification, and quantification of individual components within a complex reaction mixture.

Catalyst Integrity: When Tris(1-naphthyl)silanol is used as a catalyst, its stability under reaction conditions is crucial for sustained activity. HPLC provides a robust method for monitoring the catalyst's integrity over time. acs.org By taking aliquots from the reaction mixture at different intervals, the concentration of the silanol can be quantified. A decrease in the catalyst concentration indicates decomposition. Studies on similar triarylsilanols have shown that while they are generally thermally stable, they can be susceptible to degradation in the presence of certain reagents, particularly basic amines. acs.org For example, catalyst integrity monitoring has revealed that secondary alkyl amines can cause more significant catalyst depletion compared to primary alkyl amines or anilines, which correlates with the basicity of the amine. acs.org

Product Inhibition: Product inhibition is a phenomenon where the product of a reaction binds to the catalyst, reducing its activity and slowing down the reaction rate. This can be a significant factor in catalytic cycles. Chromatographic methods are used to investigate product inhibition by running "same excess" experiments. acs.org In these experiments, the reaction is initiated in the presence of a known quantity of the product. The reaction rate, as monitored by the formation of more product or consumption of reactants via HPLC, is then compared to a control reaction without the initially added product. A significantly slower rate in the presence of the added product confirms that product inhibition is occurring. For silanol-catalyzed reactions like amidation, studies have shown that tertiary amide products can be more inhibitory than secondary amides. acs.org

Interactive Table 3: Catalyst Integrity Study of a Triarylsilanol Catalyst via HPLC

This table is based on findings for triarylsilanol catalysts and illustrates how HPLC can be used to quantify catalyst stability in the presence of different amine types after a set period at reflux temperature. acs.org

| Component Added to Catalyst | Amine Type | Catalyst Integrity (%) | Catalyst Depletion (%) |

| None (Toluene only) | N/A | ~100 | ~0 |

| Aniline | Primary Aromatic | 97 | 3 |

| Primary Alkyl Amine | Primary Aliphatic | ~80 | ~20 |

| Secondary Alkyl Amine | Secondary Aliphatic | ~70 | ~30 |

Chemical Reactivity and Reaction Mechanisms of Tris 1 Naphthyl Silanol

Condensation Reactions

The condensation of silanols is a fundamental process that leads to the formation of siloxane bonds (Si-O-Si). nih.gov This can occur through either water-producing or alcohol-producing pathways. gelest.com For Tris(1-naphthyl)silanol, the condensation involves the reaction between two silanol (B1196071) molecules to form a disiloxane (B77578) and water. This process can extend to form larger oligo- and polysiloxanes.

The condensation of silanols can be catalyzed by both acids and bases, with each proceeding through a distinct mechanism. unm.edu

Acid-Catalyzed Condensation: Under acidic conditions, the condensation mechanism begins with the protonation of a silanol group. unm.eduadhesivesmag.com This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another neutral silanol molecule. nih.govunm.edu The reaction proceeds via a bimolecular displacement (like an SN2-type reaction at the silicon center), resulting in the formation of a siloxane bond and the release of a water molecule, with the acid catalyst being regenerated. adhesivesmag.com The rate of acid-catalyzed hydrolysis, a related process, is generally minimally affected by the steric bulk of substituents on the silicon atom. gelest.com

Base-Catalyzed Condensation: In a basic medium, the mechanism involves the deprotonation of a silanol group to form a silanolate anion. unm.edu This highly nucleophilic anion then attacks a neutral silanol molecule. nih.gov This process is also a bimolecular nucleophilic displacement reaction, likely proceeding through a pentacoordinate silicon intermediate or transition state. unm.eduresearchgate.net The reaction yields a siloxane bond and regenerates the basic catalyst. Unlike the acid-catalyzed route, base-catalyzed condensation is highly sensitive to steric effects. nih.gov

The sequential condensation of Tris(1-naphthyl)silanol monomers can lead to the formation of oligo- and polysiloxanes. uni-saarland.de Industrially, polysiloxanes are often produced through methods like the ring-opening polymerization of cyclic siloxanes or the hydrolysis of chlorosilanes. nih.govfrontiersin.org However, the direct condensation of stable silanols offers an alternative route. uni-saarland.de

The structure of the resulting polymer is influenced by the reaction conditions. Acid-catalyzed condensation tends to produce less branched, more linear or chain-like structures because the protonated silanol preferentially reacts with the least sterically hindered and most basic silanols, such as those at the end of chains. nih.govunm.edu Conversely, base-catalyzed condensation often leads to more highly branched and condensed clusters because the deprotonated silanol attacks the more acidic silanol groups. nih.gov A significant competing reaction in siloxane polymerization is the "back-biting" mechanism, where a silanol or silanolate attacks the siloxane backbone, leading to the formation of cyclic byproducts. nih.gov

Several factors influence the rate and extent of silanol condensation and polymerization.

Key Factors Influencing Silanol Condensation:

| Factor | Description |

| pH | The rate of condensation is highly dependent on pH, with minimum rates observed around neutral pH and acceleration in either acidic or basic conditions. adhesivesmag.com Each unit change in pH can cause a tenfold change in the reaction rate. adhesivesmag.com |

| Steric Hindrance | The size of the organic substituents on the silicon atom has a major impact. Bulky groups, such as the 1-naphthyl substituents in Tris(1-naphthyl)silanol, can sterically hinder the approach of the nucleophile, significantly slowing down the condensation reaction, particularly in base-catalyzed processes. mdpi.com This steric hindrance can enhance the stability of the silanol against self-condensation. mdpi.com |

| Temperature | Higher temperatures generally increase the rate of condensation and lead to longer polymer chains. uni-saarland.de |

| Concentration | The concentration of silanol precursors can influence the balance between linear chain growth and the formation of cyclic species. uni-saarland.de |

| Catalyst | The choice and concentration of acid or base catalysts are critical in controlling the reaction kinetics. researchgate.net Homoconjugated acids have been explored as catalysts to promote high molecular weight polysiloxane formation while minimizing cyclic byproducts. nih.gov |

For Tris(1-naphthyl)silanol, the three bulky naphthyl groups create significant steric hindrance around the silicon center. This steric crowding is expected to dramatically reduce the rate of condensation, making the formation of high molecular weight polysiloxanes challenging compared to less hindered silanols.

Lewis Acid Interactions

The silanol group of Tris(1-naphthyl)silanol can interact with Lewis acids. A prominent example is its reaction with tris(pentafluorophenyl)borane (B72294).

Tris(pentafluorophenyl)borane, often abbreviated as BCF or B(C₆F₅)₃, is a powerful and air-stable Lewis acid widely used in catalysis. mdpi.comnih.gov It is known to catalyze reactions involving silanes, including the condensation of hydrosilanes with silanols. nih.gov In these reactions, BCF activates the Si-H bond, facilitating hydride transfer. nih.gov

The reaction between a silanol (like Tris(1-naphthyl)silanol) and a hydrosilane in the presence of BCF leads to a dehydrogenative condensation, forming a siloxane bond (Si-O-Si) and releasing hydrogen gas (H₂). nih.gov The BCF catalyst facilitates the transfer of a hydride from the hydrosilane to the proton of the silanol group. This method provides a controlled route to synthesize siloxanes under mild conditions. nih.gov It has been effectively used to create optically active phenyl- and naphthyl-substituted polysiloxanes by reacting disiloxanediols with bis(hydrosilanes), where the homopolymerization of the silanol is suppressed. acs.orgacs.org

The utility of BCF extends to promoting the formation of oligosiloxanes from hydrosilanes and water, where a silanol is generated in situ as a reactive intermediate. nih.govfrontiersin.org

Lewis acids, including BCF, can catalyze the formation of silyl (B83357) ethers from silanols and various substrates. For instance, the BCF-catalyzed reaction of alcohols with hydrosilanes can produce silyl ethers. nih.gov The reaction of primary alcohols with triethylsilane in the presence of BCF can yield the corresponding triethylsilyl ether. mdpi.com

The steric and electronic properties of the substituents on the silicon atom play a crucial role. In the BCF-catalyzed reduction of carboxylic acids using silanes, substrates with bulky 1-naphthyl groups have been observed to exclusively produce the silyl ether, whereas aliphatic substrates were fully reduced to hydrocarbons. mdpi.comnih.gov This highlights the directing effect of the bulky naphthyl groups, favoring silyl ether formation over complete reduction. Organocatalytic methods using chiral acids have also been developed for the asymmetric synthesis of Si-stereogenic silyl ethers. nih.govacs.org

Dehydrocoupling Reactions

Dehydrocoupling reactions are a cornerstone of silicon chemistry, providing an atom-economical pathway to form silicon-oxygen bonds. Tris(1-naphthyl)silanol, with its reactive silanol group, is an important substrate in these transformations.

Metal-Catalyzed Dehydrocoupling with Hydrosilanes

The dehydrogenative coupling of silanols with hydrosilanes is a powerful method for creating siloxane (Si-O-Si) bonds, with the only byproduct being hydrogen gas. researchgate.net This transformation is frequently facilitated by transition metal catalysts. Various catalytic systems, including those based on rhodium, gold, iron, cobalt, copper, and ruthenium, have been successfully employed for this purpose. researchgate.net A notable example is the use of Stryker's reagent ([(PPh₃)CuH]₆) as a copper-based catalyst that enables this specific cross-dehydrogenative coupling under mild conditions with high efficiency and chemoselectivity. rsc.org

Main-group species and metal-free catalysts have also emerged as effective promoters of this reaction. researchgate.net Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a unique Lewis acid that catalyzes the dehydrocoupling of hydrosilanes with silanols. researchgate.net The mechanism involves the interaction of the silanol, hydrosilane, and water with the Lewis acid catalyst, leading to the formation of the siloxane bond. researchgate.net The reaction's progress can often be visually monitored by the cessation of hydrogen gas evolution. researchgate.net

The choice of catalyst and reaction conditions can direct the selectivity of the reaction, particularly with substrates that have multiple reactive sites. For instance, rhodium and iridium complexes have demonstrated excellent catalytic activity in the hydrolysis of dihydrosilanes at room temperature with low catalyst loadings, allowing for the selective synthesis of hydrosilanols or dihydrosiloxanes depending on the specific catalyst and silane (B1218182) used. acs.org

Table 1: Selected Catalytic Systems for Dehydrocoupling of Silanols and Hydrosilanes

| Catalyst System | Metal/Element | Substrate Types | Product Type | Reference |

|---|---|---|---|---|

| Stryker's Reagent | Copper | Hydrosilanes, Silanols | Hydrosiloxanes | rsc.org |

| [AuCl(PPh₃)] | Gold | Tertiary Silanols, Hydrosilanes | Siloxanes | researchgate.net |

| {MCl[SiMe₂(o-C₆H₄PPh₂)₂]} | Rhodium, Iridium | Dihydrosilanes, Water | Hydrosilanols, Dihydrosiloxanes | acs.org |

| Sc(OTf)₃ | Scandium | Silanols, Alkylsilanes | Unsymmetrical Siloxanes | frontiersin.org |

Selective Formation of Unsymmetrical Siloxanes and Silyl Ethers

The synthesis of unsymmetrical siloxanes (R₃Si-O-Si'R'₃) is a critical objective in materials science, and the dehydrocoupling of a silanol with a chemically distinct hydrosilane is a primary route to these structures. Catalytic strategies are essential for achieving high selectivity for the desired cross-coupled product over the symmetrical self-condensation products. frontiersin.org By carefully selecting the catalyst and adjusting reaction parameters, such as using a 1:1 stoichiometry of the silanol and hydrosilane, the formation of the unsymmetrical product can be favored. frontiersin.org

Various catalytic systems have been developed to facilitate this selective cross-coupling. frontiersin.org For example, catalysts like scandium triflate (Sc(OTf)₃) have been used to synthesize unsymmetrical siloxanes from silanols and alkylsilanes at room temperature. frontiersin.org Transition metal-catalyzed routes, including those using palladium or ruthenium complexes, have also proven effective. frontiersin.org

Beyond siloxanes, the silylation of alcohols and phenols with hydrosilanes can produce silyl ethers (R-O-SiR'₃). This reaction is analogous to siloxane formation but instead creates a silicon-oxygen-carbon linkage. The dehydrocoupling reaction between alcohols and hydrosilanes is considered highly atom-economical as it only produces hydrogen (H₂) as a byproduct. researchgate.net

Functionalization Reactions

The reactivity of Tris(1-naphthyl)silanol extends beyond dehydrocoupling to include a range of functionalization reactions that leverage its unique steric and electronic properties.

Reactivity with Organic and Organometallic Reagents

The bulky nature of the three 1-naphthyl groups significantly influences the reactivity of Tris(1-naphthyl)silanol with various reagents. In reactions with sterically demanding organometallic compounds, such as those containing the tris(trimethylsilyl)methyl (Tsi) group, the steric hindrance dictates the reaction pathway. researchgate.net The large size of these groups provides considerable steric protection, which can stabilize novel compounds and influence reaction mechanisms. researchgate.net

Studies on the analogous, highly fluorinated compound tris(pentafluorophenyl)silanol show that the Si-C bond can be susceptible to cleavage. unimi.itresearchgate.net This silanol reacts with bases like triethylamine (B128534) and even weaker bases, leading to the cleavage of a Si-C₆F₅ bond. unimi.it When it was reacted with the organometallic reagent butyllithium (B86547) followed by an organometallic rhenium complex, the reaction resulted in the formation of [Re(CO)₅C₆F₅], demonstrating the transfer of the pentafluorophenyl group from silicon to the metal center. unimi.itresearchgate.net This suggests that the Si-aryl bond in sterically crowded and electronically modified silanols can be a reactive site, a behavior that could be relevant for Tris(1-naphthyl)silanol under similar conditions.

The addition of organometallic reagents can occur via different pathways, often referred to as 1,2-addition or 1,4-conjugate addition, depending on the substrate and the nucleophile's nature. libretexts.org For strong nucleophiles like Grignard reagents, the reaction is typically under kinetic control, favoring the faster 1,2-addition. libretexts.org The specific reaction products of Tris(1-naphthyl)silanol with such reagents would be highly dependent on the steric accessibility of the silicon atom and the hydroxyl group.

Silicon-Stereogenic Molecule Formation

The creation of silicon-stereogenic molecules, where the silicon atom is a chiral center, is a challenging but increasingly important field of synthesis. researchgate.net These chiral organosilanes have potential applications in materials science and medicine. acs.org Synthetic approaches often involve the desymmetrization of prochiral silicon compounds. researchgate.netescholarship.org

The 1-naphthyl group is a common substituent used in the synthesis of silicon-stereogenic molecules due to its steric bulk, which can effectively direct the stereochemical outcome of a reaction. escholarship.org For instance, iridium-catalyzed enantioselective C-H silylation has been used to produce silicon-stereogenic silanols. rsc.org Another powerful method is the palladium-catalyzed intermolecular C-H alkenylation, which has been successfully used to construct Si-stereogenic silanol derivatives with high enantioselectivity. chemrxiv.org In this approach, a directing group is used to guide the catalyst, and a chiral ligand, such as L-pyroglutamic acid, provides the chiral induction necessary to control the stereochemistry at the silicon center. chemrxiv.org

While Tris(1-naphthyl)silanol itself is achiral, it could serve as a precursor in reactions where one naphthyl group is selectively replaced by a different group in a stereocontrolled manner, thereby generating a chiral silicon center. The inherent steric properties of the remaining naphthyl groups would be crucial in guiding the approach of reagents to achieve high enantioselectivity.

Surface Functionalization of Inorganic Substrates (e.g., Silica)

The modification of inorganic surfaces like silica (B1680970) is crucial for developing advanced materials for applications ranging from chromatography to medical devices. nsf.govnih.gov The surface of silica is terminated by silanol (Si-OH) groups, which are reactive sites for functionalization. semi.ac.cn Tris(1-naphthyl)silanol can be grafted onto a silica surface through a condensation reaction between its own silanol group and the surface silanols, forming stable Si-O-Si covalent bonds. nih.gov

The efficiency and nature of this grafting can be controlled. An innovative metal-free method uses a tris(pentafluorophenyl)borane catalyst to promote the dehydrogenative coupling between surface silanols and a hydrosilane at room temperature, completing in minutes. researchgate.net A similar strategy could potentially be adapted for grafting silanols like Tris(1-naphthyl)silanol.

Reactive molecular dynamics simulations have been used to model the covalent functionalization of amorphous silica with silanols terminated by aromatic hydrocarbons, including phenyl, naphthyl, and anthracenyl groups. nsf.gov These simulations show that the resulting surface density of the grafted molecules is highly dependent on the size and symmetry of the aromatic group. nsf.gov For larger molecules like a naphthyl-terminated silane, the achievable surface density is lower than for smaller phenyl-terminated ones, a direct consequence of the greater surface area each molecule occupies. nsf.gov This indicates that functionalizing a silica surface with Tris(1-naphthyl)silanol would result in a surface layer whose properties are dominated by the bulky, rigid, and sterically demanding nature of the tris(1-naphthyl)silyl moiety.

Table 2: Simulated Surface Densities of Aromatic Silanols on Silica

| Aromatic Group | Estimated Max. Geometric Density (molecules/nm²) | Simulated Density (molecules/nm²) | Reference |

|---|---|---|---|

| Phenyl | 3.0 | ~2.5 | nsf.gov |

| Naphthyl | 2.1 | ~1.6 | nsf.gov |

Advanced Applications and Research Frontiers of Tris 1 Naphthyl Silanol Systems

Catalysis Research

The silanol (B1196071) functional group, with its combination of a Lewis acidic silicon atom and a Brønsted acidic hydroxyl proton, is a key feature that underpins the catalytic potential of molecules like tris(1-naphthyl)silanol. Research in this area has branched into several distinct, yet related, fields of catalysis.

Organocatalysis by Silanol Species

While the broader class of triarylsilanols has been identified as effective organocatalysts, specific studies detailing the use of tris(1-naphthyl)silanol in this capacity are not extensively documented in publicly available research. However, the principles of organocatalysis by related silanols provide a framework for its potential applications. For instance, triarylsilanols have been recognized as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. escholarship.orgnih.gov The catalytic activity of these silanols is influenced by the electronic nature of the aryl substituents. escholarship.orgnih.gov In a general sense, silanols are known to be suitable for forming hydrogen-bonded networks, a property that can be harnessed in catalysis. nih.govresearchgate.net

Silicon-Centered Molecular Catalysis for Organic Transformations (e.g., Direct Amidation)

The direct amidation of carboxylic acids with amines is a significant transformation in organic synthesis, and triarylsilanols have emerged as the pioneering silicon-centered molecular catalysts for this reaction. escholarship.orgnih.govacs.org The proposed mechanism involves the activation of the carboxylic acid by the silanol. nih.gov A screen of various silanols, silanediols, and related compounds identified triarylsilanols as promising homogeneous catalysts. nih.gov Further investigations into electronically differentiated triarylsilanols revealed that those with electron-withdrawing groups, such as tris(p-haloaryl)silanols, exhibit enhanced catalytic activity compared to the parent triphenylsilanol. escholarship.orgnih.govacs.org

Kinetic studies have shown that these catalytic systems can be subject to product inhibition, with tertiary amides being more inhibitory than secondary amides. escholarship.orgnih.gov While these findings are significant for the class of triarylsilanols, specific research detailing the catalytic efficiency and reaction kinetics of tris(1-naphthyl)silanol in direct amidation is not prominently featured in the reviewed literature.

Role as Catalytic Supports or Precursors in Transition Metal Catalysis

The silanol group can serve as an anchoring point for transition metal complexes, positioning silanols as potential supports or precursors in heterogeneous and homogeneous catalysis. escholarship.org The interaction between the silanol's hydroxyl group and a metal center can influence the catalytic activity and selectivity of the metal complex. Transition metal catalysis is a cornerstone of modern chemistry, facilitating a vast array of chemical reactions. sigmaaldrich.com

While the general concept of using silanols in transition metal catalysis is established, specific examples demonstrating the application of tris(1-naphthyl)silanol as a catalytic support or precursor are not detailed in the available research. However, related research has shown that palladium-catalyzed cross-coupling reactions, a key tool in organic synthesis, can be influenced by the ligands and supports used. acs.orgacs.org For instance, the degradation of a trisilane containing an 8-(dimethylamino)-1-naphthyl group has been shown to be catalyzed by nickel or palladium complexes. acs.org

Enzyme Inhibition Studies in Chemical Systems

Silanols as a class of compounds have been noted for their potential applications in enzyme inhibition. nih.govresearchgate.net This potential stems from their ability to form hydrogen bonds and interact with the active sites of enzymes. nih.gov However, specific studies investigating the inhibitory effects of tris(1-naphthyl)silanol on particular enzymes are not found in the surveyed literature. It is important to distinguish tris(1-naphthyl)silanol from other compounds with similar names, such as tris(hydroxymethyl)aminomethane (Tris), which has been shown to act as a competitive inhibitor for some enzymes. nih.gov Research on naphthyl ketones has also indicated inhibitory activity against certain kinases, but this is a different class of compound. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The rigid and well-defined three-dimensional structure of tris(1-naphthyl)silanol makes it an attractive building block in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules.

Formation of Self-Assembled Coordination Cages and Host-Guest Adducts

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, are evident in the behavior of tris(1-naphthyl)silanol. Research has demonstrated the formation of inclusion compounds where tris(1-naphthyl)silanol acts as a host for aromatic guest molecules. researchgate.netacs.org

| Guest Molecule | Host:Guest Ratio | Key Observations |

|---|---|---|

| Toluene | Not specified | Formation of a stable inclusion compound. acs.org |

| o-Xylene | Not specified | Formation of a stable inclusion compound. acs.org |

| m-Xylene | Not specified | Formation of a stable inclusion compound. acs.org |

| p-Xylene (B151628) | Not specified | Formation of a stable inclusion compound. acs.org |

The formation of these host-guest adducts is driven by non-covalent interactions, such as hydrogen bonding between the silanol hydroxyl group and the π-electrons of the aromatic guests. researchgate.net Thermal analysis has been used to determine the strength of these interactions and the stability of the inclusion compounds. researchgate.net

Inclusion Compound Formation with Aromatic Guests

The bulky and rigid structure of tris(1-naphthyl)silanol, coupled with the hydrogen-bonding capability of its silanol group, makes it an excellent host for forming inclusion compounds with various guest molecules, particularly aromatics. rsc.orggrafiati.com These inclusion compounds, also known as clathrates, involve the entrapment of guest molecules within the crystalline lattice of the host. grafiati.comrsc.org

Detailed research has shown that tris(1-naphthyl)silanol can form stable inclusion compounds with a range of aromatic guests. The formation and stability of these complexes are governed by a combination of hydrogen bonding and van der Waals interactions. grafiati.com The hydroxyl group of the silanol can act as a hydrogen bond donor, interacting with guest molecules that have hydrogen bond acceptor atoms. grafiati.com

A study on the inclusion compounds of tri-1-naphthylsilanol with toluene, o-xylene, m-xylene, and p-xylene revealed the structural details and thermal stabilities of these complexes. google.degoogle.com The host-guest interactions and the packing of the molecules in the crystal lattice are crucial for the formation of these inclusion compounds. The shape and size of the cavities within the host lattice are determined by the bulky naphthyl groups, allowing for selectivity in guest inclusion. grafiati.com

Design of Hydrogen-Bonded Supramolecular Architectures

The silanol group in tris(1-naphthyl)silanol is a key functional group for the construction of intricate hydrogen-bonded supramolecular architectures. researchgate.netresearchgate.net Silanols are well-suited for creating hydrogen-bonded networks, and the presence of the large organic substituents helps guide the orientation of the molecules. researchgate.netresearchgate.net These interactions can lead to the formation of various structures, from simple dimers to more complex assemblies. researchgate.net

Research has demonstrated that the nature of the solvent can influence the resulting supramolecular motif, leading to different crystalline forms with distinct hydrogen-bonding patterns. researchgate.net This highlights the potential for designing and controlling the solid-state architecture of tris(1-naphthyl)silanol-based systems for specific applications. The ability to form predictable hydrogen-bonded assemblies is a cornerstone of crystal engineering and the design of functional materials. ias.ac.inmdpi.com

Materials Science Applications

The unique properties of tris(1-naphthyl)silanol have led to its exploration in various materials science applications, from the development of novel organosilicon materials to its use in surface modification and chromatography.

Development of Novel Organosilicon Materials

Tris(1-naphthyl)silanol serves as a valuable building block for the synthesis of new organosilicon materials. rsc.org Organosilicon compounds, in general, are known for their unique properties, including thermal stability, water resistance, and excellent electrical insulation. chemicalbook.com The incorporation of the bulky tris(1-naphthyl)silyl group can impart specific characteristics to these materials.

Research has focused on synthesizing derivatives of tris(1-naphthyl)silanol to explore their structural and photophysical properties. researchgate.net For instance, tris(1-naphthyl)silicon(IV) chloride and tris(1-naphthyl)silicon(IV)-n-butoxide have been synthesized and characterized, revealing rich supramolecular structures due to intermolecular interactions. researchgate.net The optical behavior of these materials is largely influenced by the naphthyl groups, leading to strong blue fluorescent emission in solution and blue-green emission in the solid state. researchgate.net

Application in Polymeric Systems (e.g., Silicones, Polysiloxanes)

Tris(1-naphthyl)silanol and its derivatives have potential applications in modifying and creating new polymeric systems like silicones and polysiloxanes. rsc.org Silanols are fundamental to the manufacturing of silicones, as their condensation is a key step in polymerization. researchgate.net The introduction of bulky substituents like the tris(1-naphthyl)silyl group can significantly alter the properties of the resulting polymers.

For example, the synthesis of optically active poly(siloxane)s has been achieved using naphthyl-substituted disiloxanediols. acs.orgacs.org These polymers exhibit well-controlled chemical and stereoregular structures. The thermal properties and molecular weight of the resulting polymers are influenced by the structure of the starting silane (B1218182) monomers. acs.orgacs.org The incorporation of such bulky groups can affect the chain mobility and free volume of the polysiloxane chains, leading to changes in properties like the glass transition temperature. researchgate.net

Surface Modification for Tailored Properties

The reactive silanol group of tris(1-naphthyl)silanol makes it suitable for the chemical modification of surfaces, particularly metal oxides like silica (B1680970) and alumina (B75360). researchgate.netresearchgate.net This surface modification can tailor the properties of the material for specific applications. Silanols can form stable Si-O-metal bonds with the surface of metal oxides. researchgate.net

A study demonstrated the surface modification of a nanoporous alumina membrane with di(1-naphthyl)silanediol. researchgate.net The modified membrane, possessing π-electron systems from the naphthyl groups, exhibited strong and selective adsorption affinity for anthracene (B1667546) molecules. This highlights the potential for creating functional filters and separation materials. The efficiency of surface modification can be influenced by factors such as temperature and the solvent used. researchgate.net

Chromatographic Applications and Silanol Activity Assessment (e.g., Chiral Stationary Phases)

Tris(1-naphthyl)silanol and related chiral silanols have found applications in chromatography, particularly in the development of chiral stationary phases (CSPs) for the separation of enantiomers. oup.commdpi.com The separation of enantiomers is crucial in many fields, and high-performance liquid chromatography (HPLC) with CSPs is a primary method for achieving this. aocs.orgtandfonline.com

Computational and Theoretical Investigations of Tris 1 Naphthyl Silanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, reaction mechanisms, and energetics of molecules. While specific computational studies focusing exclusively on Tris(1-naphthyl)silanol are limited, the principles derived from related systems provide a framework for understanding its potential behavior.

The elucidation of reaction mechanisms is a primary application of quantum chemistry. For silanols, a key reaction is the oxidation of hydrosilanes to form siloxanes, a fundamental step in silicone chemistry. Computational studies on analogous systems reveal that these transformations can proceed through various catalytic pathways.

For instance, the Lewis acid-catalyzed dehydrocoupling of hydrosilanes with water or alcohols is a common route to silanols and siloxanes. semi.orgrsc.orgrsc.org In these reactions, a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), activates the Si-H bond. rsc.orgrsc.org A plausible catalytic cycle, informed by studies on other systems, would involve the activation of the silane (B1218182) by a catalytic species, followed by nucleophilic attack by water to form the silanol (B1196071), which can then couple with another activated silane molecule. While Tris(1-naphthyl)silanol itself is not typically a catalyst for this reaction, understanding these pathways is crucial for controlling its own formation and subsequent reactions.

In metal-catalyzed silane oxidation, a metal complex facilitates the reaction with an oxidant like water. nih.gov The mechanism often involves the formation of metal-hydride or silyl-metal intermediates. For example, a proposed mechanism for manganese-catalyzed silane oxidation involves the initial activation of the precatalyst to form a manganese(I) hydride species, which then enters a catalytic cycle. nih.gov Although Tris(1-naphthyl)silanol is a product in such syntheses rather than a catalyst, computational modeling of these pathways helps to optimize its synthesis and understand potential side reactions. The large steric bulk of the three 1-naphthyl groups would be expected to significantly influence the kinetics of any catalytic process it might participate in, a factor that can be precisely modeled with quantum calculations.

The characterization of transient species like transition states and reaction intermediates is a key strength of quantum chemical calculations. These calculations provide geometric parameters, vibrational frequencies, and energies for these short-lived structures, which are essential for understanding reaction barriers and kinetics.

In the context of silane polymerization and condensation reactions, mechanisms are proposed to proceed via pentacoordinate or hexacoordinate silicon intermediates or transition states. acs.org For instance, in the hydrolysis of alkoxysilanes under basic conditions, a nucleophilic attack by a hydroxide (B78521) ion or a deprotonated silanol on the silicon atom leads to a higher-coordinate silicon transition state. acs.org DFT calculations can map the potential energy surface for such reactions, identifying the lowest energy pathway and the structure of the corresponding transition state.

While direct DFT studies characterizing transition states for reactions involving Tris(1-naphthyl)silanol are not prevalent, data from analogous systems provide a template for the types of parameters that are critical for analysis.

| Parameter | Description | Typical Calculated Value (Illustrative Example for a Silane Reaction) |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for a reaction to occur. | 15-25 kcal/mol researchgate.net |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -200 to -500 cm⁻¹ |

| Key Bond Distances | Distances of bonds being formed or broken in the transition state structure. | Si-O (forming): ~2.0-2.2 Å Si-H (breaking): ~1.6-1.8 Å |

This table is illustrative and shows typical parameters obtained from DFT calculations on silane reactions, as specific data for Tris(1-naphthyl)silanol is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This is particularly useful for studying processes like surface functionalization and the assembly of molecules.

The functionalization of surfaces, such as silica (B1680970), with silanols is critical for developing advanced materials. Reactive MD simulations have been used to model the covalent attachment of aromatic-terminated silanols to amorphous silica surfaces. researchgate.netnsf.gov These simulations track the condensation reactions between the silanol groups on the molecule and the hydroxyl groups on the silica surface.

Studies involving naphthyl-terminated silanols show that the resulting surface density is influenced by both the size and symmetry of the molecule. researchgate.netnsf.gov The simulations reveal that the average steady-state surface density for naphthyl-terminated silanols is lower than for smaller phenyl-terminated silanols but higher than for larger anthracenyl-terminated ones. researchgate.net The simulations also provide detailed information on the bonding configurations and the orientation of the molecules on the surface.

| Parameter | Phenyl Silanol | Naphthyl Silanol | Anthracenyl Silanol |

|---|---|---|---|

| Average Steady-State Surface Density (nm⁻²) | 2.06 ± 0.12 | 1.38 ± 0.15 | 1.15 ± 0.09 |

| Monodentate Bonding (%) | ~60 | ~75 | ~85 |

| Bidentate Bonding (%) | ~30 | ~20 | ~15 |

| Average Tilt Angle (degrees) | ~30 | ~35 | ~40 |

Data in this table is adapted from reactive molecular dynamics simulations of silanol-terminated aromatic hydrocarbons on amorphous silica surfaces. researchgate.net

MD simulations are also employed to understand how molecules organize themselves in larger assemblies. For surface-bound naphthyl silanols, simulations show that the asymmetric nature of the naphthyl group leads to less long-range conformational ordering compared to more symmetric molecules like phenyl or anthracenyl silanols. researchgate.net

Aggregation behavior, where molecules interact to form dimers, trimers, or larger clusters, is also a key finding from these simulations. researchgate.netnsf.gov The analysis of aggregate sizes reveals that the extent of aggregation is related to the surface density and molecular size. researchgate.net Phenyl silanols, being smaller and able to pack more densely, tend to form more and larger aggregates, while the bulkier anthracenyl silanols show the least aggregation. researchgate.net Naphthyl silanols exhibit an intermediate behavior. researchgate.net This aggregation occurs through the formation of Si-O-Si bonds between adjacent surface-bound molecules. researchgate.net

| Aggregate Size | Phenyl Silanol (% of total) | Naphthyl Silanol (% of total) | Anthracenyl Silanol (% of total) |

|---|---|---|---|

| 1-Silanol (Monomer) | ~55 | ~70 | ~80 |

| 2-Silanol (Dimer) | ~25 | ~20 | ~15 |

| 3-Silanol (Trimer) | ~10 | ~5 | <5 |

| Larger Aggregates | ~10 | <5 | <1 |

Data in this table is adapted from the analysis of aggregate distributions in reactive molecular dynamics simulations. researchgate.net

Structure-Reactivity Relationship Studies

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a cornerstone of chemistry. For Tris(1-naphthyl)silanol, the three bulky, rigid naphthyl groups attached to the central silicon atom are the dominant structural feature that governs its properties and reactivity.

Experimental studies involving the synthesis and characterization of organosilanols with phenyl, 1-naphthyl, and 9-phenanthrenyl substituents have been conducted to systematically probe the influence of the aromatic system on structure and reactivity. researchgate.net The large steric profile of the naphthyl groups in Tris(1-naphthyl)silanol is expected to hinder the intermolecular condensation that is common for smaller silanols, thus increasing its stability as a monomer in solution.

X-ray crystallographic analysis of Tris(1-naphthyl)silanol provides precise data on its solid-state structure. These studies reveal that the close proximity of the naphthyl groups leads to a variety of intermolecular C-H···π interactions, which guide the self-assembly of the molecules into two-dimensional structures in the solid state. This is a common feature in the crystal structures of bulky aromatic silanols and dictates their packing and physical properties. researchgate.net

The reactivity of the Si-OH group is also modulated by the electronic effects of the naphthyl substituents. While aryl groups are generally electron-withdrawing, the specific impact on the acidity of the silanol proton and the electrophilicity of the silicon atom can be subtle. The photophysical properties are also strongly affected; the introduction of the silyl (B83357) group with naphthyl substituents causes a red-shift in the UV-vis absorption spectrum compared to unsubstituted naphthalene (B1677914).

| Compound | Si-O Bond Length (Å) | O-Si-C Angle (°) (average) | C-Si-C Angle (°) (average) |

|---|---|---|---|

| Tris(1-naphthyl)silanol | ~1.64 | ~107 | ~112 |

| Triphenylsilanol | 1.646 | 106.3 | 112.5 |

Structural data is derived from single-crystal X-ray diffraction studies. The similarity in bond lengths and angles with Triphenylsilanol suggests that the primary difference in reactivity stems from the increased steric bulk and the unique intermolecular interactions of the naphthyl groups.

Electronic and Steric Effects of Naphthyl Groups on Reactivity

The reactivity of a silanol is largely dictated by the electronic and steric properties of the substituents attached to the silicon atom. In tris(1-naphthyl)silanol, the three bulky naphthyl groups create a unique chemical environment that profoundly influences its behavior.

Steric Effects:

The most significant feature of tris(1-naphthyl)silanol is the immense steric hindrance provided by the three 1-naphthyl groups. syncsci.com These large aromatic rings are arranged in a propeller-like fashion around the central silicon atom, effectively shielding the reactive Si-OH group. This steric bulk is the primary reason for the compound's remarkable stability compared to simpler silanols, which are prone to intermolecular self-condensation to form siloxanes. acs.org The crowding prevents other silanol molecules from approaching the silicon center, thus kinetically inhibiting the condensation reaction. acs.org Computational models can quantify this steric hindrance by calculating the "buried volume" (%VBur), a descriptor that represents the percentage of the space around the central atom occupied by a ligand. mdpi.com For tris(1-naphthyl)silanol, this value would be exceptionally high, rationalizing its low reactivity in condensation processes.

Electronic Effects:

The electronic nature of the substituents on the silicon atom modifies the acidity of the silanol proton and the electrophilicity of the silicon center. Aryl groups, such as naphthyl, are generally more electron-withdrawing than alkyl groups. This inductive effect increases the positive partial charge on the silicon atom, making it theoretically more susceptible to nucleophilic attack. acs.org It also increases the acidity of the silanol proton compared to trialkylsilanols.

However, in the case of tris(1-naphthyl)silanol, the powerful steric effects dominate and largely override the electronic effects in intermolecular reactions. acs.org While the silicon atom is electronically activated, it is sterically inaccessible. This interplay is crucial for its application in catalysis, where the silanol can act as a proton donor or a bulky counterion without undergoing decomposition. acs.org DFT calculations can model this by mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nanobioletters.com

The following table summarizes the general influence of substituents on silanol reactivity, providing context for the specific case of tris(1-naphthyl)silanol.

| Substituent Property | Effect on Si Atom | Effect on OH Acidity | Consequence for Reactivity | Relevance to Tris(1-naphthyl)silanol |

| Electron-Withdrawing | Increases electrophilicity | Increases | Promotes nucleophilic attack at Si; faster condensation | The naphthyl groups are electron-withdrawing, activating the Si atom. |

| Electron-Donating | Decreases electrophilicity | Decreases | Hinders nucleophilic attack at Si; slower condensation | Not applicable. |

| Sterically Bulky | Shields Si from attack | Minor | Kinetically hinders condensation and other intermolecular reactions | This is the dominant effect, providing high stability. syncsci.comacs.org |

This table presents generalized trends in silanol reactivity.

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.gov Methods like time-dependent density functional theory (TD-DFT) can accurately forecast the outcomes of UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. syncsci.comresearchgate.net

UV-visible and Fluorescence Spectroscopy:

Experimental studies on tris(1-naphthyl)silanol and its derivatives show that their UV-visible absorption spectra are red-shifted (bathochromic shift) compared to unsubstituted naphthalene. researchgate.net Computational models can explain this phenomenon. The introduction of the silyl group and the specific arrangement of the three naphthyl rings alter the molecule's frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). TD-DFT calculations can predict the energies of electronic transitions between these orbitals, which correspond to the absorption bands in a UV-vis spectrum. researchgate.net The calculations would likely show a smaller HOMO-LUMO gap for tris(1-naphthyl)silanol than for naphthalene, accounting for the absorption at longer wavelengths. researchgate.net

Furthermore, these calculations can help interpret the differences observed between spectra taken in solution versus the solid state. In the solid state, intermolecular interactions, such as the C–H---π interactions identified by X-ray crystallography for tris(1-naphthyl)silanol derivatives, can further perturb the electronic energy levels, leading to the broadened and significantly red-shifted absorptions that are observed experimentally. researchgate.net

NMR Spectroscopy:

Computational methods are also used to predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. acs.orgnanobioletters.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. researchgate.net These theoretical values can be correlated with experimental chemical shifts. For tris(1-naphthyl)silanol, such calculations would be sensitive to the precise geometry and the electronic environment around each nucleus, as dictated by the orientation of the three naphthyl paddles. Agreement between predicted and measured spectra serves to validate the computed molecular structure. nih.gov

A summary of key experimental spectroscopic data for a series of tris(1-naphthyl)silicon(IV) derivatives is provided below, which serves as a benchmark for theoretical predictions.

| Compound | Derivative | Absorption λmax (nm) in CH₂Cl₂ | Emission λmax (nm) in CH₂Cl₂ |

| 1 | Tris(1-naphthyl)silicon(IV) chloride | 227, 285, 318 | 338, 348 |

| 2 | Tris(1-naphthyl)silicon(IV) hydroxide | 226, 284, 316 | 337, 348 |

| 3 | Tris(1-naphthyl)silicon(IV) n-butoxide | 227, 285, 318 | 338, 348 |

| Data sourced from a study on tris(1-naphthyl)silicon(IV) derivatives. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for Tris(1-naphthyl)silanol, and how do reaction conditions influence yield?

Tris(1-naphthyl)silanol can be synthesized via hydrolysis of its corresponding halide (e.g., Si(1-naphthyl)₃X) or oxidation of Si(1-naphthyl)₃H. However, Si–C bonds in aryl-substituted silanes are prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres to prevent decomposition . For example, highlights the use of nitrate oxidants under molecular sieves to stabilize silanol intermediates. Reaction temperatures must be carefully controlled (e.g., 20–40°C) to minimize condensation into disiloxanes . Yield optimization may require iterative adjustments to solvent polarity and stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing Tris(1-naphthyl)silanol?

Key methods include:

- ²⁹Si NMR : Expect a resonance near 38–45 ppm for silanol species, with coupling constants (e.g., ²JSi-F ≈ 41–44 Hz in fluorinated analogs) indicating substituent effects .

- IR spectroscopy : A sharp O–H stretch (~3719 cm⁻¹) confirms silanol formation, while Si–O–Si stretches (~1000–1100 cm⁻¹) suggest dimerization .

- Mass spectrometry : Fragmentation patterns (e.g., [M–OH]+ ions) help verify molecular weight and stability .

Q. How does the steric bulk of 1-naphthyl substituents impact Tris(1-naphthyl)silanol’s stability?

The 1-naphthyl group’s steric hindrance likely reduces silanol condensation rates compared to smaller aryl groups (e.g., phenyl). However, prolonged storage or elevated temperatures may still promote dimerization into hexaaryl disiloxanes, as observed in fluorinated analogs . Stability testing under varying humidity and temperature conditions is recommended.

Advanced Research Questions

Q. What mechanistic insights explain the Lewis amphoteric behavior of Tris(1-naphthyl)silanolate anions?

Computational studies on related silanolates (e.g., [Si(C₂F₅)₃O]⁻) reveal that electron-withdrawing substituents lower both HOMO and LUMO energies, enabling dual Lewis acid/base reactivity. For Tris(1-naphthyl)silanolate, the naphthyl group’s π-conjugation may enhance electron delocalization, modulating amphotericity . Experimental validation could involve reactivity studies with Lewis acids (e.g., B(C₆F₅)₃) and bases (e.g., phosphazenes).

Q. How do electronic effects of 1-naphthyl substituents influence silanol acidity?

Substituent effects on silanol acidity can be quantified via gas-phase acidity measurements or computational ΔG° calculations. For example, shows that electron-withdrawing groups (e.g., CF₃) increase acidity by stabilizing the conjugate base. The 1-naphthyl group’s moderate electron-withdrawing nature (via inductive effects) and resonance effects may result in a pKa intermediate between phenyl and pentafluoroethyl derivatives. Comparative studies with Tris(2-naphthyl)silanol could isolate steric vs. electronic contributions.

Q. What strategies mitigate data contradictions in kinetic studies of Tris(1-naphthyl)silanol reactivity?

Discrepancies in reaction rates or product distributions often arise from:

- Trace moisture : Even ppm-level H₂O accelerates condensation; use rigorous drying protocols (e.g., molecular sieves, Schlenk techniques) .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor monomeric silanol, while polar solvents (e.g., THF) stabilize ionic intermediates .

- Catalytic impurities : Metal residues (e.g., from reagents) may unintentionally catalyze side reactions; ICP-MS analysis is advised.

Methodological Considerations

Q. How can researchers design experiments to probe Tris(1-naphthyl)silanol’s role in catalysis?

- Substrate scope : Test reactivity with electrophiles (e.g., aldehydes) and nucleophiles (e.g., Grignard reagents) to assess silanolate intermediacy.

- Kinetic profiling : Use in situ NMR or IR to monitor reaction progress and identify rate-limiting steps.

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and substituent effects on catalytic cycles .

Q. What are the pitfalls in interpreting X-ray crystallography data for Tris(1-naphthyl)silanol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.